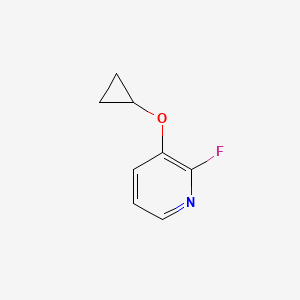
3-Cyclopropoxy-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C₈H₈FNO. It is a fluorinated pyridine derivative, characterized by the presence of a cyclopropoxy group at the third position and a fluorine atom at the second position of the pyridine ring.
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve fluorination . Industrial production methods may involve large-scale reactions using these or similar processes, optimized for yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The presence of the cyclopropoxy group allows for potential cyclization reactions under suitable conditions.
Common reagents used in these reactions include tetrabutylammonium fluoride, aluminum fluoride, and copper fluoride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of agrochemicals due to their enhanced stability and bioactivity.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. The cyclopropoxy group may also play a role in modulating the compound’s overall activity and selectivity .
Comparison with Similar Compounds
3-Cyclopropoxy-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Cyclopropyl-2-fluoropyridine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group, which may affect its chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
BJKCFLRHTJPGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


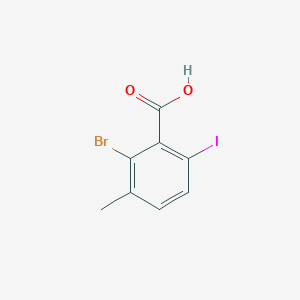
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
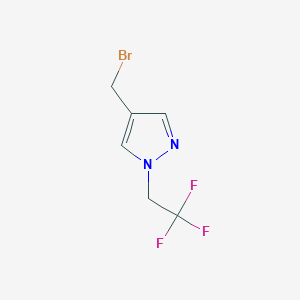
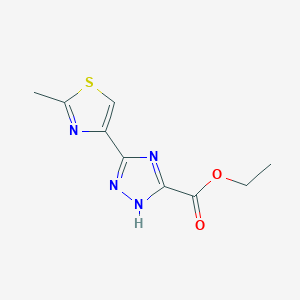
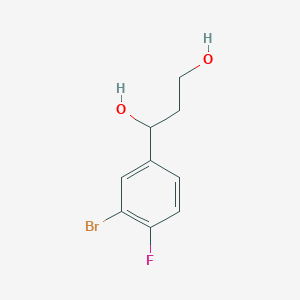
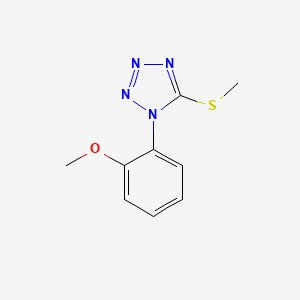
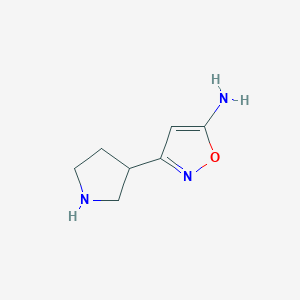
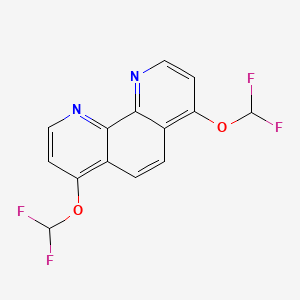

![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)
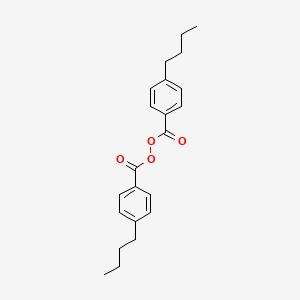
![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)


